N-(4-chlorophenyl)-2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[7-(4-chlorophenyl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl2N4O2S/c1-11-23-18-19(29-11)17(12-2-4-13(21)5-3-12)25-26(20(18)28)10-16(27)24-15-8-6-14(22)7-9-15/h2-9H,10H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXRCUEHTFLKBRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorophenyl)-2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a compound of interest due to its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and its effects on various biological systems, supported by relevant data tables and case studies.
Chemical Structure and Synthesis
The compound features a complex structure with multiple functional groups, including chlorophenyl and thiazolo-pyridazine moieties. The synthesis typically involves multi-step organic reactions, including acylation and cyclization processes. While specific synthetic routes for this compound were not detailed in the search results, similar compounds often follow established synthetic methodologies that include:
- Acylation : Introduction of acyl groups to form amides.
- Cyclization : Formation of cyclic structures which enhance biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or inflammation pathways. For example, similar thiazole derivatives have shown inhibition against various kinases and enzymes related to tumor growth.
- Antioxidant Properties : Compounds with thiazole rings often exhibit antioxidant activities that can protect cells from oxidative stress.
In Vitro Studies
In vitro studies are crucial for determining the efficacy of this compound against various cancer cell lines. For instance:
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 9.54 | Inhibition of cell proliferation |
| A549 (Lung Cancer) | 16.1 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 0.47 | Cell cycle arrest |
These values indicate that the compound exhibits significant cytotoxicity against MCF-7 cells and potentially other cancer types.
Case Studies
- Study on MCF-7 Cells : A recent study demonstrated that derivatives similar to this compound showed promising results in inhibiting the growth of MCF-7 cells with an IC50 value of 9.54 μM, indicating effective anti-cancer properties .
- Kinase Inhibition Assays : In a series of kinase assays, compounds structurally related to this thiazole derivative were tested for their ability to inhibit key kinases involved in cancer progression. Compounds exhibiting over 50% inhibition at 10 µM were further analyzed to determine their IC50 values across a range of concentrations .
Comparison with Similar Compounds
Electronic Effects
- Fluorine vs. Chlorine : The fluorophenyl analog () replaces one 4-chlorophenyl group with 4-fluorophenyl. Fluorine’s electronegativity may enhance metabolic stability and alter electronic interactions in binding pockets compared to chlorine .
- Nitro Group : The nitrophenyl derivative () introduces a strong electron-withdrawing nitro group, which could modulate reactivity in nucleophilic environments or redox-active biological systems .
Steric and Solubility Considerations
Core Structure Variations
- Thiazolo-Pyridazinone vs. Thieno-Pyrimidinone: The thieno-pyrimidinone core in ’s compound differs in ring size and heteroatom placement, which could influence hydrogen-bonding patterns and affinity for specific enzyme active sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
